1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H32N2O6 and its molecular weight is 492.572. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
- Methyl o-hydroxybenzoylpyruvate, when heated with N,N-dimethylethylenediamine and aromatic aldehydes, produces 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones, demonstrating a pathway for synthesizing a wide range of these derivatives (Vydzhak & Panchishyn, 2010).
Electron Transport Applications
- An alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) based on a diketopyrrolopyrrole (DPP) backbone has been synthesized for use as an electron transport layer in inverted polymer solar cells, enhancing their power conversion efficiency due to its high conductivity and electron mobility (Hu et al., 2015).
Optoelectronic and Biological Applications
- Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized, exhibiting potential for novel organic optoelectronic materials and biological systems due to their water solubility and enhanced optical properties (Zhang et al., 2014).
Combinatorial Libraries
- A method for creating a library of 2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones has been developed, useful for constructing dihydrochromeno[2,3-c]pyrrole-3,9-diones with applications in natural alkaloid synthesis (Vydzhak et al., 2020).
Polymers and Luminescence
- Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and solubility in organic solvents, suggesting applications in electronic devices due to their optical and electrochemical properties (Zhang & Tieke, 2008).
Photophysical Properties
- Pyrrolo[3,2-b]pyrrole-1,4-diones have been synthesized, showing potential for use in optoelectronic devices due to their photophysical properties, including weak luminescence and non-radiative decay pathways (Gendron et al., 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Based on its structural similarity to other compounds, it may interact with certain proteins or enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect various biochemical pathways. The specific pathways and their downstream effects depend on the compound’s targets and mode of action .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. These effects could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O6/c1-4-35-22-9-7-19(17-23(22)33-3)25-24-26(31)20-16-18(2)6-8-21(20)36-27(24)28(32)30(25)11-5-10-29-12-14-34-15-13-29/h6-9,16-17,25H,4-5,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPHXUUBXAGKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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